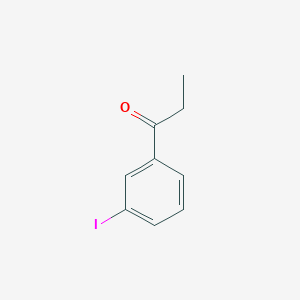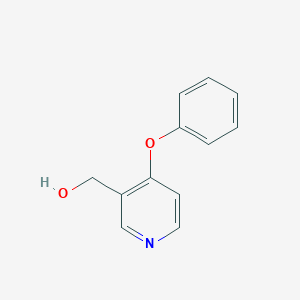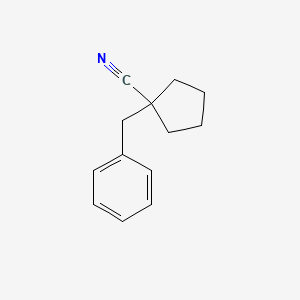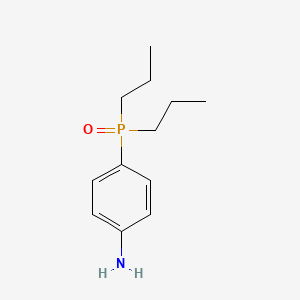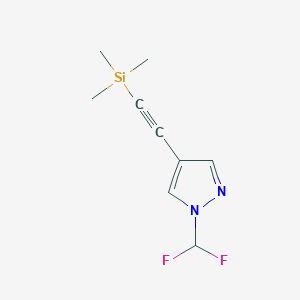
1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole
Descripción general
Descripción
1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoromethyl group and a trimethylsilyl-ethynyl group. The presence of these substituents imparts unique chemical properties and reactivity to the molecule, making it valuable for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole typically involves the introduction of the difluoromethyl and trimethylsilyl-ethynyl groups onto a pyrazole ring. One common method involves the use of difluoromethylation and silylation reactions. The difluoromethyl group can be introduced via radical difluoromethylation using reagents such as difluoromethyl iodide and a radical initiator . The trimethylsilyl-ethynyl group can be introduced through a silylation reaction using trimethylsilyl acetylene and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production would require efficient purification techniques and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the difluoromethyl or trimethylsilyl-ethynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving pyrazole derivatives.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the trimethylsilyl-ethynyl group can influence its lipophilicity and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole, 1-(trifluoromethyl)-4-[2-(trimethylsilyl)ethynyl]-: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1H-Pyrazole, 1-(difluoromethyl)-4-[2-(methyl)ethynyl]-: Similar structure but with a methyl group instead of a trimethylsilyl group.
Uniqueness
1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole is unique due to the combination of the difluoromethyl and trimethylsilyl-ethynyl groups. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H12F2N2Si |
|---|---|
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
2-[1-(difluoromethyl)pyrazol-4-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C9H12F2N2Si/c1-14(2,3)5-4-8-6-12-13(7-8)9(10)11/h6-7,9H,1-3H3 |
Clave InChI |
LDPPFXNBRUEVIC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CN(N=C1)C(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

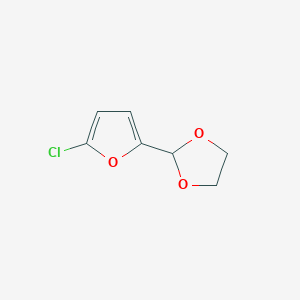
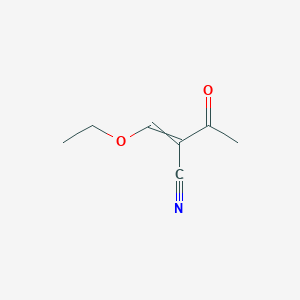
![4-phenylthieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B8668887.png)
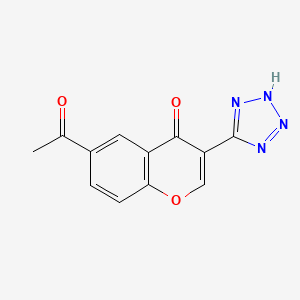
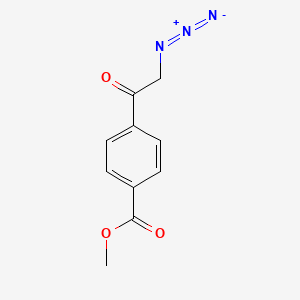

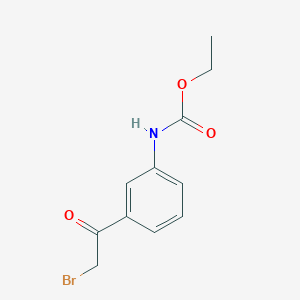
![Tert-butyl(4-chloro-2-{[4-(methylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8668934.png)
